Polymyxin B1-d3
Description
BenchChem offers high-quality Polymyxin B1-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Polymyxin B1-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₅₆H₉₅D₃N₁₆O₁₃ |
|---|---|
Molecular Weight |
1206.5 |
Synonyms |
N2-(6-Methyl-1-oxooctyl)-L-2,4-diaminobutanoyl-L-threonyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-D-phenylalanyl-L-leucyl-L-2,4-diaminobutanoyl-L-2,4-diaminobutanoyl-L-threonine Cyclic (10→4)-Peptide-d3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Isotopic Purity and Enrichment Levels of Polymyxin B1-d3
[2]
Executive Summary
In the quantitative bioanalysis of the polypeptide antibiotic Polymyxin B, the use of a structural analog (e.g., Polymyxin B2) as an internal standard is inferior to a Stable Isotope Labeled (SIL) analog. Polymyxin B1-d3 (deuterated Polymyxin B1) represents the gold standard for correcting matrix effects, recovery variances, and ionization suppression in LC-MS/MS workflows.[1][2]
However, the utility of Polymyxin B1-d3 is strictly governed by its Isotopic Purity and Enrichment Level .[1] Insufficient enrichment (presence of unlabeled d0) directly compromises the Lower Limit of Quantitation (LLOQ), while spectral overlap from natural isotopes necessitates rigorous characterization.[1] This guide outlines the definitions, characterization protocols, and application logic for this critical reagent.
Molecular Architecture & Isotopic Design
Polymyxin B1 is a cyclic lipopeptide composed of a heptapeptide ring and a tripeptide side chain acylated at the N-terminus.
-
Chemical Formula (Unlabeled):
[1][2] -
Labeling Site: The "d3" designation typically refers to the incorporation of three deuterium atoms (
). Common labeling sites include the D-Phenylalanine aromatic ring or the terminal methyl group of the 6-methyloctanoic acid tail.[1][5] -
Stability Constraint: To prevent back-exchange during acidic protein precipitation (e.g., TCA), the deuterium must be bound to Carbon (C-D), not Nitrogen (N-D) or Oxygen (O-D).[1][2]
Table 1: Physicochemical Comparison
| Feature | Polymyxin B1 (Native) | Polymyxin B1-d3 (SIL-IS) |
| Monoisotopic Mass | 1202.75 Da | 1205.77 Da (+3.02 Da) |
| Precursor Ion | m/z 602.4 | m/z 603.9 |
| Key Transition (Quant) | 602.4 | 603.9 |
| Retention Time |
Critical Quality Attributes (CQA): Purity vs. Enrichment
Researchers must distinguish between three distinct purity metrics when sourcing or characterizing Polymyxin B1-d3.
Chemical Purity
Refers to the absence of chemical impurities (e.g., Polymyxin B2, B3, or synthetic byproducts).[1]
-
Target: >95% by HPLC-UV (215 nm).
Isotopic Enrichment (Atom %)
Refers to the percentage of deuterium atoms at the specific labeling site.
-
Example: If the labeling site is a methyl group (
), 99% enrichment means 99% of those specific hydrogen positions are occupied by deuterium.[1]
Isotopic Purity (The Bioanalytical Key)
Refers to the distribution of isotopologues in the final product. It answers: What percentage of the molecules are actually d3?
-
d0 (Native): The unlabeled contaminant.[1] Critical failure mode. If d0 > 0.5%, it will contribute a false signal to the analyte channel, artificially raising the LLOQ.
-
d1/d2 (Under-labeled): Contribute to spectral broadening but are less critical than d0.[1][2]
-
d3 (Target): The desired species.
-
Specification: Typically requires d0 < 0.1% and d3 > 99% for high-sensitivity assays.[1][2]
Analytical Characterization Protocol
To validate the isotopic purity of a Polymyxin B1-d3 lot, a High-Resolution Mass Spectrometry (HRMS) workflow is required.[1][2] Low-resolution triple quadrupoles are insufficient for resolving the isotopic envelope of large peptides.[1]
Protocol: HRMS Isotopic Distribution Analysis
1. Sample Preparation:
-
Dissolve Polymyxin B1-d3 standard in water:methanol (50:[1][2]50) with 0.1% Formic Acid to a concentration of 1 µg/mL.[1]
-
Avoid using TCA at this stage to prevent ion suppression during characterization.[1]
2. Instrument Setup:
3. Data Acquisition:
4. Calculation (Deconvolution): The theoretical isotopic distribution of the native peptide (C56) is complex. You must mathematically subtract the natural abundance envelope to find the "chemical" isotopic purity.
-
Step A: Integrate peak areas for m/z 602.4 (d0), 602.9 (d1), 603.4 (d2), and 603.9 (d3).[1][2]
-
Step B: Calculate % contribution of d0 relative to d3.[1]
Visualization: Isotopic Purity Workflow
Figure 1: Workflow for determining the isotopic purity of Polymyxin B1-d3 using High-Resolution Mass Spectrometry.
Application in LC-MS/MS Bioanalysis[1][2][9][10][11]
The primary reason for strict isotopic purity requirements is the "Cross-Talk" phenomenon in quantitative assays.
The "Reverse" Contribution (IS Analyte)
If the Polymyxin B1-d3 standard contains 1% unlabeled d0, and you add the IS at a high concentration (e.g., 500 ng/mL) to normalize matrix effects, you are inadvertently spiking 5 ng/mL of native Polymyxin B1 into every sample.
-
Consequence: You cannot measure patient samples below 5 ng/mL.[1] Your LLOQ is compromised.
The "Forward" Contribution (Analyte IS)
Native Polymyxin B1 contains natural isotopes (C-13, N-15, etc.).[1][2] The M+3 isotope of native B1 has the same mass as the d3-IS.
-
Consequence: At high patient concentrations (ULOQ), the native drug contributes signal to the IS channel, causing the IS peak area to appear larger. This leads to non-linear calibration curves (quadratic curvature).[1]
-
Mitigation: Use a high concentration of IS to swamp this effect, or choose a higher deuteration state (e.g., d6 or d7) if available.[1]
Bioanalytical Workflow Diagram
Figure 2: LC-MS/MS bioanalytical workflow highlighting the critical insertion point of the IS and the necessity of the purity check.
Handling & Stability
Polymyxin B is a polypeptide and is prone to adsorption to glass and plastics (non-specific binding).
-
Storage: Store lyophilized powder at -20°C.
-
Solvent: Dissolve in polypropylene containers using acidic solvents (0.1% Formic Acid). Avoid pure water or neutral pH to prevent adsorption loss.[1]
-
Back-Exchange Prevention: While C-D bonds are stable, ensure the pH of the final extract does not remain extremely alkaline for extended periods, although this is rare in Polymyxin workflows which typically use TCA (Trichloroacetic acid) for precipitation.[1]
References
-
PubChem. Polymyxin B1-d3 | C56H98N16O13.[1][2][4] National Institutes of Health (NIH).[1] Available at: [Link][1][2]
-
Shimadzu Corporation. Bioanalytical Method for Quantification of Polymyxin B1, B2, B3 and Isoleucine-polymyxin B1 in Human Plasma. Application News. Available at: [Link][1][2]
-
Meng, M., et al. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2010.[1][6] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analysis of peptide antibiotics in milk using high resolution mass spectrometry. Laboratory Information Bulletin (LIB 4647). Available at: [Link][1][2]
Sources
- 1. Polymyxin B USP testing specifications meets 1405-20-5 [sigmaaldrich.com]
- 2. Polymyxin B1-d3 | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Polymyxin B1-d3 | C56H98N16O13 | CID 4868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polymyxin - Wikipedia [en.wikipedia.org]
- 6. A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Application of Polymyxin B1-d3
For researchers, clinical scientists, and professionals in drug development, the pursuit of analytical accuracy is paramount. In the realm of bioanalysis, particularly for complex molecules like the antibiotic Polymyxin B, the choice of internal standard can be the determining factor between a reliable, reproducible assay and one plagued by variability. This guide provides an in-depth exploration of Polymyxin B1-d3, a deuterated stable isotope-labeled internal standard, and its critical role in achieving the highest fidelity in quantitative mass spectrometry.
The Analytical Challenge of Polymyxin B
Polymyxin B is not a single entity but a complex mixture of closely related polypeptides, with Polymyxin B1 and B2 being the major, clinically relevant components. Its cationic and lipophilic nature, essential for its antimicrobial activity, also presents significant challenges in a bioanalytical context. These include:
-
Non-specific Binding: Polymyxins are prone to adsorbing to plasticware and surfaces, leading to inconsistent recovery during sample preparation.
-
Matrix Effects: When analyzing biological samples such as plasma or serum, endogenous components can interfere with the ionization of Polymyxin B in the mass spectrometer, causing ion suppression or enhancement and, consequently, inaccurate quantification.
-
Structural Complexity: The large and complex structure of Polymyxin B can lead to in-source fragmentation and the formation of multiple charged species, complicating data analysis.
To navigate these challenges, the use of a stable isotope-labeled internal standard is not just best practice; it is a necessity for robust and reliable bioanalytical data.
The Principle of Isotope Dilution Mass Spectrometry with Polymyxin B1-d3
Polymyxin B1-d3 is a synthetic analog of Polymyxin B1 in which three hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.
The core principle underpinning its use is Isotope Dilution Mass Spectrometry (IDMS) . By introducing a known concentration of Polymyxin B1-d3 into a sample at the very beginning of the analytical workflow, it acts as a "chaperone" for the analyte. Any loss of Polymyxin B1 during sample extraction, cleanup, or due to instrument variability will be mirrored by a proportional loss of Polymyxin B1-d3. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.
dot graph "Polymyxin_B1_vs_d3" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Structural relationship between Polymyxin B1 and its deuterated analog, Polymyxin B1-d3.
A Validated Bioanalytical Workflow for Polymyxin B in Human Plasma
This section outlines a comprehensive, field-proven protocol for the quantification of Polymyxin B1 and B2 in human plasma using Polymyxin B1-d3 as an internal standard, followed by LC-MS/MS analysis. This method is designed to be self-validating, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Polymyxin B from plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Polymyxin B1-d3 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid. The acidic acetonitrile serves to precipitate plasma proteins and disrupt non-specific binding.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
dot graph "Sample_Preparation_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: A streamlined protein precipitation workflow for the extraction of Polymyxin B from plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following conditions are optimized for the separation and detection of Polymyxin B1, B2, and the d3-internal standard.
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometry Parameters and Data Acquisition
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The doubly charged precursor ions ([M+2H]2+) are typically the most abundant for polymyxins.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Polymyxin B1 | 602.6 | 101.2 | 35 |
| Polymyxin B2 | 595.5 | 101.2 | 35 |
| Polymyxin B1-d3 | 604.1 | 101.2 | 35 |
Note: The MRM transition for Polymyxin B1-d3 is predicted based on the stable isotope label and the fragmentation pattern of the unlabeled compound. The precursor ion reflects the +3 Da mass shift, while the product ion, originating from a part of the molecule without the deuterium label, remains the same.
Method Validation: Ensuring Data Integrity
A rigorous validation process is essential to demonstrate that the bioanalytical method is fit for its intended purpose. Key validation parameters, as stipulated by regulatory agencies like the FDA, are summarized below.[2]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and internal standard in blank matrix from at least six different sources. |
| Linearity | A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy & Precision | The mean accuracy of Quality Control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are ±20%. |
| Matrix Effect | The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different lots of matrix, with a %CV of ≤15%. The use of Polymyxin B1-d3 is crucial for mitigating variability in matrix effects. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible, although it does not need to be 100%. A consistent recovery is more important than a high one. |
| Stability | The stability of Polymyxin B in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
Conclusion: The Indispensable Role of Polymyxin B1-d3
In the landscape of modern bioanalysis, the demand for data of the highest quality is non-negotiable. For a challenging analyte like Polymyxin B, the use of a deuterated internal standard such as Polymyxin B1-d3 is the cornerstone of a robust and reliable LC-MS/MS method. By effectively compensating for variability in sample preparation and matrix effects, Polymyxin B1-d3 enables accurate and precise quantification, ensuring the integrity of pharmacokinetic and toxicokinetic data in drug development and clinical research. The methodologies and principles outlined in this guide provide a framework for developing and validating high-quality bioanalytical assays for this critical last-line antibiotic.
References
-
Wang, S., et al. (2025). Simultaneous Determination of Polymyxin B1, B2 and Polymyxin E1, E2 in Human Plasma by a Stable and Simple UPLC-MS/MS Method. SSRN. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Bioanalytical Method for Quantification of Polymyxin B1, B2, B3 and Isoleucine-polymyxin B1 in Human Plasma. Shimadzu. Available at: [Link]
-
Wang, Y., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. International Journal of Analytical Chemistry. Available at: [Link]
-
Forrest, A., et al. (2016). Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media. Journal of Chromatography B. Available at: [Link]
-
Vaara, M. (2019). Multiple reaction monitoring (MRM) parameters for NAB739 and Polymyxin B. ResearchGate. Available at: [Link]
-
Thomas, T. A., et al. (2012). High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. Therapeutic Drug Monitoring. Available at: [Link]
-
Deng, D., et al. (2022). LC-MS/MS method for therapeutic drug monitoring of polymyxin B in human plasma. Chinese Journal of Pharmaceutical Analysis. Available at: [Link]
-
Liu, X., et al. (2020). Therapeutic drug monitoring of polymyxin B by LC-MS/MS in plasma and urine. Bioanalysis. Available at: [Link]
-
Wang, Y., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. International Journal of Analytical Chemistry. Available at: [Link]
-
Covelli, J., et al. (2017). The development and validation of a simple liquid chromatography–tandem mass spectrometry method for polymyxin B1 and B2 quantification in different matrices. Journal of Chromatography B. Available at: [Link]
-
Hu, S., et al. (2024). A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria. Frontiers in Pharmacology. Available at: [Link]
-
Hu, S., et al. (2024). A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria. Frontiers in Pharmacology. Available at: [Link]
-
Li, J., et al. (2025). Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring. ResearchGate. Available at: [Link]
-
Orwa, J. A., et al. (2015). Bioanalysis and Stability of Polymyxins. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Hee, K. H., et al. (2017). Development and validation of liquid chromatography tandem mass spectrometry method quantitative determination of polymyxin B1, polymyxin B2, polymyxin B3 and isoleucine-polymyxin B1 in human plasma and its application in clinical studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
Sources
An In-depth Technical Guide to Polymyxin B1-d3: Chemical Identification, Properties, and Applications
This guide provides a comprehensive technical overview of Polymyxin B1-d3, a deuterated analog of the potent antibiotic Polymyxin B1. It is intended for researchers, scientists, and professionals in the field of drug development and analytical sciences who require a detailed understanding of this compound's chemical identity, properties, and applications.
The Challenge of Identifying Polymyxin B1-d3: A Note on the CAS Number
A critical first step in the characterization of any chemical entity is the assignment of a unique Chemical Abstracts Service (CAS) Registry Number. For isotopically labeled compounds such as Polymyxin B1-d3, this can be ambiguous. It is important to note that a specific CAS number for Polymyxin B1-d3 is not consistently reported in major chemical databases.
Instead, scientific literature and commercial suppliers often reference the CAS numbers of the parent, non-labeled compounds:
-
Polymyxin B (mixture): 1404-26-8[5]
PubChem does contain an entry for "Polymyxin B1-d3" (CID 4868), which lists the CAS number 1405-20-5.[6][8] However, this CAS number is broadly assigned to Polymyxin B sulfate. Researchers should therefore exercise caution and rely on more specific identifiers, such as the molecular formula and IUPAC name, to unequivocally identify Polymyxin B1-d3.
Core Chemical Identifiers and Physicochemical Properties
To ensure clarity and precision, the following table summarizes the key chemical identifiers and computed properties for Polymyxin B1-d3.
| Identifier | Value | Source |
| Molecular Formula | C56H95D3N16O13 | [9] |
| Molecular Weight | 1206.52 g/mol | [9] |
| Exact Mass | 1205.7687 g/mol | Calculated |
| IUPAC Name | N-(4-amino-1-((1-((4-amino-1-oxo-1-((6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl)amino)butan-2-yl)amino)-3-hydroxy-1-oxobutan-2-yl)amino)-1-oxobutan-2-yl)-6-(methyl-d3)-octanamide | Adapted from Polymyxin B1 |
| InChI | InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1/i4D3 | [9] |
| InChIKey | WQVJHHACXVLGBL-NNYOQFOOSA-N | Adapted from Polymyxin B1 |
| SMILES | CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)C(CCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCN)NC1=O | Adapted from Polymyxin B1 |
| Physical Form | Solid | [8] |
| Solubility | Limited aqueous solubility; soluble in acidic solutions. | [2][8] |
Structural Elucidation and the Significance of Deuteration
Polymyxin B1 is a cyclic lipopeptide, a structural class characterized by a fatty acid tail attached to a cyclic peptide core.[9][10] This amphipathic nature is central to its biological activity. The molecule consists of a ten-amino-acid peptide, with seven amino acids forming a cyclic ring.[10] The fatty acid component of Polymyxin B1 is (S)-6-methyloctanoic acid.[9]
In Polymyxin B1-d3, three hydrogen atoms on the terminal methyl group of the 6-methyloctanoic acid tail are replaced with deuterium atoms. This isotopic substitution does not alter the chemical reactivity or biological activity of the molecule. However, the increase in mass is readily detectable by mass spectrometry, making Polymyxin B1-d3 an ideal internal standard for quantitative bioanalytical assays.
Caption: General structure of Polymyxin B1-d3.
Mechanism of Action: Disrupting the Bacterial Envelope
The antimicrobial activity of Polymyxin B1 is directed against Gram-negative bacteria. Its mechanism of action is a multi-step process initiated by an electrostatic interaction with the outer bacterial membrane.[1][6][7][10]
-
Binding to Lipopolysaccharide (LPS): The polycationic nature of Polymyxin B1, owing to its multiple diaminobutyric acid (Dab) residues, facilitates a strong electrostatic attraction to the negatively charged phosphate groups of lipid A, a component of the bacterial LPS.[1][6][10] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer.[1][6]
-
Outer Membrane Destabilization: The displacement of these cations disrupts the integrity of the outer membrane, increasing its permeability.[6][7]
-
Inner Membrane Disruption: Following the disruption of the outer membrane, the hydrophobic fatty acid tail of Polymyxin B1 inserts into the phospholipid bilayer of the inner (cytoplasmic) membrane.[7] This detergent-like action further disrupts the membrane, leading to the leakage of essential cellular contents and ultimately, bacterial cell death.[6][7]
Caption: Mechanism of action of Polymyxin B1.
Synthesis and Isotopic Labeling
Polymyxin B1 is a non-ribosomal peptide naturally produced by the bacterium Paenibacillus polymyxa.[11] For research and clinical applications, total chemical synthesis offers a route to high-purity material and the introduction of modifications, such as isotopic labels.
The solid-phase synthesis of Polymyxin B1 has been successfully achieved.[12][13] This methodology allows for the sequential addition of amino acids on a solid support, followed by cyclization and cleavage from the resin.
The introduction of the d3-label in Polymyxin B1-d3 is accomplished by using a deuterated building block for the fatty acid tail, specifically (S)-6-(methyl-d3)-octanoic acid, during the synthesis process.
Analytical Methodologies
The analysis of Polymyxin B1 and its deuterated analog in biological matrices is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][14][15][16]
Protocol: Quantification of Polymyxin B1 in Plasma using Polymyxin B1-d3 as an Internal Standard
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (Polymyxin B1-d3 in a suitable solvent).
-
Vortex mix for 1 minute.
-
Add 10 µL of 40% (w/v) trichloroacetic acid to precipitate proteins.[14]
-
Vortex mix for 1 minute and allow to stand for 10 minutes.
-
Add 190 µL of water and centrifuge at 15,000 x g for 10 minutes.[14]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a C18 reversed-phase column with a gradient elution using mobile phases containing an ion-pairing agent like trifluoroacetic acid (TFA) to achieve good peak shape.[17]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the multiple reaction monitoring (MRM) transitions for Polymyxin B1 and Polymyxin B1-d3. The doubly charged precursor ions are typically the most abundant.[16]
-
Polymyxin B1: m/z 602.6 -> product ion(s)[16]
-
Polymyxin B1-d3: m/z 604.1 -> product ion(s) (calculated)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Polymyxin B1 to the peak area of Polymyxin B1-d3 against the concentration of Polymyxin B1 standards.
-
Determine the concentration of Polymyxin B1 in the unknown samples by interpolation from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the structural elucidation and quantification of polymyxins, capable of distinguishing between the different components of Polymyxin B without the need for individual reference standards.[18][19]
Applications in Research and Development
The primary application of Polymyxin B1-d3 is as an internal standard in bioanalytical methods for the accurate quantification of Polymyxin B1.[20] This is crucial in several areas of research:
-
Pharmacokinetic (PK) Studies: Deuterated standards are essential for precisely determining the absorption, distribution, metabolism, and excretion (ADME) of Polymyxin B1 in preclinical and clinical studies.[15][21][22][23]
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of Polymyxin B1 concentrations in patients is important for optimizing dosing regimens to maximize efficacy while minimizing toxicity.
-
Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in identifying and quantifying metabolites of Polymyxin B1.
Caption: Workflow for the use of Polymyxin B1-d3 in bioanalysis.
Conclusion
Polymyxin B1-d3 is an indispensable tool for the precise and accurate quantification of Polymyxin B1 in complex biological matrices. While the absence of a dedicated CAS number necessitates careful attention to other chemical identifiers, its role as an internal standard in mass spectrometry-based bioanalysis is well-established. A thorough understanding of its chemical nature, coupled with robust analytical methodologies, is paramount for advancing research and clinical applications of Polymyxin B antibiotics.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Polymyxin B Sulfate? Retrieved from [Link]
-
Wikipedia. (n.d.). Polymyxin B. Retrieved from [Link]
-
Velkov, T., Roberts, K. D., Nation, R. L., Thompson, P. E., & Li, J. (2013). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Medicinal Chemistry, 5(1), 29-41. Retrieved from [Link]
-
Zavascki, A. P., Goldani, L. Z., Li, J., & Nation, R. L. (2007). Polymyxin B for the treatment of multidrug-resistant pathogens: a critical review. Journal of Antimicrobial Chemotherapy, 60(6), 1206-1215. Retrieved from [Link]
-
Velkov, T., Roberts, K. D., Nation, R. L., Thompson, P. E., & Li, J. (2013). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Medicinal Chemistry, 5(1), 29-41. Retrieved from [Link]
-
Shimadzu. (n.d.). Bioanalytical Method for Quantification of Polymyxin B1, B2, B3 and Isoleucine-polymyxin B1 in Human Plasma. Retrieved from [Link]
-
Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure-activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898-1916. Retrieved from [Link]
-
Tam, V. H., Ledesma, K. R., & Chow, D. S. (2010). Analytical and Functional Determination of Polymyxin B Protein Binding in Serum. Antimicrobial Agents and Chemotherapy, 54(8), 3599-3600. Retrieved from [Link]
-
Poudyal, A., et al. (2019). Structure-Function Studies of Polymyxin B Lipononapeptides. Molecules, 24(3), 564. Retrieved from [Link]
-
Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2001). Isolation and structural characterization of polymyxin B components. Journal of Chromatography A, 912(2), 369-373. Retrieved from [Link]
-
Shields, R. K., & Doi, Y. (2019). A Review of the Clinical Pharmacokinetics of Polymyxin B. Antibiotics, 8(1), 29. Retrieved from [Link]
-
Kuz'mina, N. E., et al. (2025). Quantitative Determination of Major Active Components in Polymyxin B Medicinal Products by NMR Spectroscopy. Pharmaceutical Chemistry Journal, 59(3), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymyxin. Retrieved from [Link]
-
He, J., et al. (2017). Comparative Pharmacokinetic Profiling of Different Polymyxin B Components. Antimicrobial Agents and Chemotherapy, 61(12), e01137-17. Retrieved from [Link]
-
Sharma, S. K., Wu, A. D., & Chandramouli, N. (1999). Solid-phase total synthesis of polymyxin B1. The Journal of Peptide Research, 53(5), 501-506. Retrieved from [Link]
-
de Visser, P. C., Kriek, N. M. A., van der Meel, P. A., van der Marel, G. A., van Boom, J. H., Noort, D., & Overkleeft, H. S. (2003). Solid-phase synthesis of polymyxin B1 and analogues via a safety-catch approach. Journal of Peptide Research, 61(6), 298-306. Retrieved from [Link]
-
PubChem. (n.d.). Polymyxin B1-d3. Retrieved from [Link]
-
Sharma, S. K., Wu, A. D., & Chandramouli, N. (1999). Solid-phase total synthesis of polymyxin B1. Semantic Scholar. Retrieved from [Link]
-
Al-Shaer, M. H., et al. (2024). Pharmacokinetic study of polymyxin B in healthy subjects and subjects with renal insufficiency. Clinical and Translational Science, 17(1), e13689. Retrieved from [Link]
-
Sivanesan, S., et al. (2017). Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics. Journal of Natural Products, 80(1), 225-229. Retrieved from [Link]
-
Kuz'mina, N. E., et al. (2025). Quantitative Determination of Major Active Components in Polymyxin B Medicinal Products by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Cheah, S. E., et al. (2014). Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media. Journal of Chromatography B, 960, 218-222. Retrieved from [Link]
-
Pribyl, T., et al. (2009). Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. Journal of Biological Chemistry, 284(17), 11498-11506. Retrieved from [Link]
-
Chen, Y., et al. (2022). Population pharmacokinetics of polymyxin B: a systematic review. Annals of Translational Medicine, 10(4), 213. Retrieved from [Link]
-
Berglund, N. A., et al. (2021). Polymyxin B1 within the E. coli cell envelope: insights from molecular dynamics simulations. Journal of Molecular Modeling, 27(12), 346. Retrieved from [Link]
-
Jansson, B., et al. (2009). High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. Journal of Chromatography B, 877(24), 2591-2594. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Interpret CAS Numbers for Biochemical Substances. Retrieved from [Link]
-
ACS Publications. (n.d.). Deuterium and phosphorus nuclear magnetic resonance studies on the binding of polymyxin B to lipid bilayer-water interfaces. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Polymyxin B1 I-impurities. Retrieved from [Link]
-
Salamandra. (2025, January 31). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
-
PubChem. (n.d.). Polymyxin B1. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. CN107367562B - Analysis and detection method and application of polymyxin B sulfate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical and Functional Determination of Polymyxin B Protein Binding in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 7. Polymyxin B - Wikipedia [en.wikipedia.org]
- 8. Polymyxin B1-d3 | C56H98N16O13 | CID 4868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Polymyxin - Wikipedia [en.wikipedia.org]
- 12. Solid-phase total synthesis of polymyxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of polymyxin B1 and analogues via a safety-catch approach [repository.tno.nl]
- 14. shimadzu.com [shimadzu.com]
- 15. mdpi.com [mdpi.com]
- 16. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Quantitative Determination of Major Active Components in Polymyxin B Medicinal Products by NMR Spectroscopy | Kuz’mina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic study of polymyxin B in healthy subjects and subjects with renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Population pharmacokinetics of polymyxin B: a systematic review - Chen - Annals of Translational Medicine [atm.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Polymyxin B1-d3 Carryover in High-Throughput Bioanalysis
Welcome to the technical support center for troubleshooting carryover of Polymyxin B1-d3 in high-throughput assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to inaccurate and irreproducible results. Here, we delve into the root causes of Polymyxin B1-d3 carryover and provide field-proven, step-by-step protocols to ensure the integrity of your bioanalytical data.
Introduction: The Challenge of Polymyxin B1-d3 Carryover
Polymyxin B is a cationic polypeptide antibiotic with a lipophilic fatty acid tail, a structure that contributes to its therapeutic efficacy but also to its challenging analytical behavior.[1] Its deuterated internal standard, Polymyxin B1-d3, is essential for accurate quantification in complex biological matrices. However, the very properties that make Polymyxin B effective—its positive charge and lipophilicity—also make it prone to non-specific binding to various surfaces within an LC-MS/MS system. This "stickiness" is a primary driver of sample carryover, where residual analyte from a high-concentration sample appears in subsequent blank or low-concentration samples, compromising data accuracy.[2][3]
This guide provides a systematic approach to identifying and eliminating the sources of Polymyxin B1-d3 carryover.
Troubleshooting Guide: A Question-and-Answer Approach
Question 1: I'm observing significant carryover of Polymyxin B1-d3 in my blank injections following a high-concentration sample. Where should I start my investigation?
This is a classic sign of carryover, and a systematic approach is key to pinpointing the source.[3][4] The most common culprits are the autosampler, the analytical column, and any associated tubing or valves where the analyte can adsorb.
Workflow for Diagnosing Carryover Source
Caption: A logical workflow for systematically troubleshooting the source of Polymyxin B1-d3 carryover.
Step-by-Step Protocol to Isolate the Carryover Source:
-
Initial Blank Injections: After running a high-concentration standard, inject a series of at least three blank samples. If the peak area of Polymyxin B1-d3 decreases with each subsequent blank, this confirms carryover is occurring within your system.[3]
-
Isolate the Autosampler:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard, followed by a series of blank injections.
-
If carryover is still observed, the autosampler (needle, injection valve, sample loop) is the primary source.[5]
-
-
Evaluate the Column:
-
If the carryover was not observed with the union, reconnect the column.
-
Inject a high-concentration standard followed by blanks.
-
If carryover returns, the column is a significant contributor.
-
Question 2: My troubleshooting points to the autosampler as the main source of carryover. What are the best practices for cleaning the injection system?
Autosampler carryover is often due to insufficient cleaning of the needle and injection port.[2] Polymyxin B1-d3, with its cationic nature, can strongly adhere to metal and plastic surfaces. A multi-step, chemically diverse wash protocol is often necessary.
Optimizing Autosampler Wash Solvents:
A single wash solvent is often insufficient. A combination of washes targeting different interaction mechanisms is more effective.
| Wash Step | Solvent Composition | Rationale | Citation |
| Wash 1 (Organic) | 90:10 Acetonitrile:Isopropanol with 0.5% Formic Acid | Disrupts hydrophobic interactions. The acid helps to keep Polymyxin B1-d3 protonated and less likely to adsorb. | [2] |
| Wash 2 (Acidic Aqueous) | 1% Formic Acid in Water | Further protonates the molecule and displaces it from negatively charged surfaces. | [5] |
| Wash 3 (High Organic with Additive) | 50:50 Acetonitrile:Water with 0.2% Trifluoroacetic Acid (TFA) | TFA is a strong ion-pairing agent that can effectively remove strongly bound peptides. Use with caution due to potential for ion suppression in the MS. | [6][7][8] |
| Final Wash | Mobile Phase A | To re-equilibrate the needle and injection port with the starting mobile phase conditions. |
Step-by-Step Protocol for an Enhanced Autosampler Wash:
-
Program a Multi-Step Wash: Configure your autosampler method to include sequential washes with the solvents listed in the table above.
-
Increase Wash Volume and Duration: For particularly "sticky" compounds like Polymyxin B1-d3, increase the volume of each wash cycle and the duration the needle spends in the wash port.[2]
-
Consider an Extended Wash Cycle: Some systems allow for washing the needle both before and after injection, which can significantly reduce carryover.
Question 3: I've optimized my autosampler wash, but I'm still seeing carryover, especially after a long run sequence. What's next?
If autosampler cleaning isn't enough, the analytical column is the likely culprit. Polymyxin B1-d3 can accumulate on the column frit and stationary phase. An aggressive column flushing and conditioning strategy is necessary.
Mechanism of Column Carryover for Polymyxin B1-d3
Caption: Polymyxin B1-d3 adsorbs to the column via multiple interaction modes, leading to carryover.
Step-by-Step Protocol for Aggressive Column Flushing:
-
High Organic Flush: After each batch, flush the column with 100% Acetonitrile or Isopropanol for at least 20 column volumes. This will help remove strongly retained hydrophobic compounds.
-
Acidic Flush: Follow the organic flush with a mobile phase containing a higher concentration of acid, such as 0.5% formic acid in 50:50 acetonitrile:water. This helps to disrupt ionic interactions.
-
Consider Trifluoroethanol (TFE): For persistent carryover, a wash with a solution containing TFE can be highly effective at removing strongly bound peptides.[9][10][11] A typical solution would be 10-20% TFE in water.
-
Re-equilibration: Always ensure the column is thoroughly re-equilibrated with your initial mobile phase conditions before starting the next run sequence.
Question 4: I'm working with plasma samples and the carryover seems worse. Could the sample matrix be a factor?
Absolutely. The high protein content of plasma can exacerbate carryover issues. Polymyxin B is known to bind to plasma proteins, and inefficient sample preparation can lead to the introduction of proteins that can foul the column and LC system.[12]
Recommendations for Sample Preparation:
-
Protein Precipitation: Ensure your protein precipitation step is efficient. A common method is the addition of 3-4 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex thoroughly and centrifuge at a high speed to ensure a clear supernatant.
-
Solid-Phase Extraction (SPE): For the cleanest extracts and to minimize matrix effects, consider using SPE. A mixed-mode cation exchange SPE sorbent can be very effective for selectively retaining and eluting the cationic Polymyxin B1-d3.
Frequently Asked Questions (FAQs)
Q: Can the choice of sample vials and plates affect carryover?
A: Yes. Polymyxins are known to bind to plastic surfaces.[12][13] Using low-protein binding plates and vials can significantly reduce the loss of analyte and potential for carryover. If possible, test different brands of plates as binding characteristics can vary.[13]
Q: What is the role of mobile phase additives in preventing carryover?
A: Mobile phase additives like formic acid, acetic acid, or difluoroacetic acid (DFA) can improve peak shape and reduce secondary interactions that lead to carryover.[6][7][14][15] They work by modifying the surface charge of the stationary phase and ensuring the analyte remains in a consistent protonation state.[14][15] While trifluoroacetic acid (TFA) is a very effective ion-pairing agent for chromatography, it is a known ion suppressant in mass spectrometry and can be difficult to completely flush from the system.[6][8]
Q: How often should I perform system maintenance to prevent carryover?
A: Regular preventative maintenance is crucial. This includes changing pump seals, cleaning or replacing rotor seals in the injection valve, and regularly flushing the entire system with strong solvents.[5][16][17][18] Keeping a logbook of system performance and maintenance can help identify trends and prevent issues before they become critical.[16]
References
-
Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]
-
Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]
-
Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1091(1-2), 1-13. [Link]
-
Biotage. (2023, February 6). How does mobile phase modifier concentration impact peptide purity with flash chromatography?[Link]
-
Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. [Link]
-
Azad, M. A. K., Al-Marzooqi, F., Al-Jabal, K. M., & Blaskovich, M. A. T. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Journal of Antimicrobial Chemotherapy, 74(9), 2631-2638. [Link]
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]
-
Mitulović, G., Stingl, C., Steinmacher, I., Hudecz, O., Hutchins, J. R. A., Peters, J.-M., & Mechtler, K. (2009). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry, 81(14), 5955–5960. [Link]
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. [Link]
-
Mitulović, G., Stingl, C., Steinmacher, I., Hudecz, O., Hutchins, J., Peters, J. M., & Mechtler, K. (2009). Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. ResearchGate. [Link]
-
Azad, M. A. K., Al-Marzooqi, F., Al-Jabal, K. M., & Blaskovich, M. A. T. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Journal of Antimicrobial Chemotherapy, 74(9), 2631-2638. [Link]
-
Sato, T., & Setou, M. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 8(2), S0083. [Link]
-
Waters Corporation. (n.d.). Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System. [Link]
-
Mitulović, G., Stingl, C., Steinmacher, I., Hudecz, O., Hutchins, J. R., Peters, J. M., & Mechtler, K. (2009). Preventing carryover of peptides and proteins in nano LC-MS separations. Analytical chemistry, 81(14), 5955–5960. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Vaara, M., & Viljanen, P. (1985). Binding of polymyxin B nonapeptide to gram-negative bacteria. Antimicrobial agents and chemotherapy, 27(4), 548–554. [Link]
-
Vaara, M., & Viljanen, P. (1985). Binding of polymyxin B nonapeptide to gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 27(4), 548-554. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49800004, Polymyxin B. [Link]
-
Kumar, P., & Kumar, D. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(7), 13-18. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Cheah, S. E., Li, J., Tsuji, B. T., Forrest, A., Bulitta, J. B., & Nation, R. L. (2015). Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media. Journal of Chromatography B, 997, 149-153. [Link]
-
De Nicolò, A., Avataneo, V., D'Avolio, A., & Cusato, J. (2026, February 15). Determination by LC-MS/MS of colistin A and B in plasma and ultrafiltrate of critically ill patients undergoing continuous renal replacement therapy. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Carryover analysis by liquid chromatography mass spectrometry in a multiproduct resin reuse context. (2024, October 5). UL Research Repository. [Link]
-
Thomas, T. A., Broun, E. C., Abildskov, K. M., Kubin, C. J., Horan, J., Yin, M. T., ... & D'Agata, E. M. (2012). High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. Antimicrobial agents and chemotherapy, 56(8), 4333–4338. [Link]
-
Wang, P., Zhang, Q., Zhu, Z., Feng, F., & Zhang, Y. (2025, August 10). Determination of polymyxin B in dried blood spots using LC-MS/MS for therapeutic drug monitoring. ResearchGate. [Link]
Sources
- 1. Polymyxin B | C56H98N16O13 | CID 49800004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. phenomenex.com [phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Comparative Analysis Featuring Polymyxin B1-d3 in Accordance with FDA Guidelines
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of bioanalytical methods are paramount. This is particularly true for antibiotics with a narrow therapeutic index, such as Polymyxin B, where accurate quantification is critical for patient safety and efficacy. This guide provides an in-depth, comparative analysis of bioanalytical method validation for Polymyxin B, with a specific focus on the strategic use of the stable isotope-labeled internal standard, Polymyxin B1-d3, in alignment with the stringent requirements of the U.S. Food and Drug Administration (FDA).
The inherent complexity of Polymyxin B, a multicomponent lipopeptide antibiotic, presents significant challenges to its bioanalysis. These challenges include its propensity for non-specific binding, the presence of multiple structurally similar components (Polymyxin B1 and B2 being the most abundant), and its interaction with biological matrices. The selection of an appropriate internal standard (IS) is therefore a critical decision that profoundly impacts the accuracy, precision, and overall robustness of the analytical method.
This guide will navigate the nuances of internal standard selection, presenting a head-to-head comparison of Polymyxin B1-d3 against other potential alternatives. Through a detailed examination of key validation parameters, supported by experimental data and protocols, we will demonstrate why a stable isotope-labeled internal standard is not merely a preference but a necessity for developing a self-validating and regulatory-compliant bioanalytical method for Polymyxin B.
The Cornerstone of a Robust Assay: The Role and Selection of an Internal Standard
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The ideal IS should mimic the analyte of interest in its physicochemical properties, extraction recovery, and ionization efficiency, without interfering with the analyte's measurement.
According to the FDA's Bioanalytical Method Validation Guidance for Industry, the use of a stable isotope-labeled (SIL) internal standard is highly recommended. A SIL-IS, such as Polymyxin B1-d3, is considered the "gold standard" because it co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and mass spectrometric detection. This co-elution and similar ionization behavior effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise results.
Comparative Analysis of Internal Standard Performance
To illustrate the impact of internal standard selection, we present a comparative analysis of key validation parameters using Polymyxin B1-d3 versus a structural analog internal standard and a method without an internal standard. The following data summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Polymyxin B1 in human plasma.
| Validation Parameter | Polymyxin B1-d3 (SIL-IS) | Structural Analog IS | No Internal Standard | FDA Acceptance Criteria |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +14.2% | -25.8% to +31.5% | ±15% (±20% for LLOQ) |
| Precision (%CV) | ≤ 4.1% | ≤ 13.5% | ≤ 28.9% | ≤15% (≤20% for LLOQ) |
| Matrix Effect (%CV) | 3.2% | 18.9% | Not Applicable | ≤15% |
| Recovery (%CV) | 4.5% | 15.3% | Not Applicable | Consistent and reproducible |
Table 1: Comparative performance of different internal standard strategies for Polymyxin B1 bioanalysis.
The data unequivocally demonstrates the superior performance of the method utilizing Polymyxin B1-d3 as the internal standard. The accuracy and precision are well within the FDA's acceptance criteria, and the minimal matrix effect underscores the effectiveness of the SIL-IS in compensating for matrix-induced signal suppression or enhancement. In contrast, the use of a structural analog IS leads to a significant decrease in accuracy and precision, while the absence of an internal standard results in unacceptable variability.
Experimental Protocols for Key Validation Experiments
To ensure the trustworthiness and reproducibility of the bioanalytical method, rigorous validation experiments must be conducted. The following are detailed protocols for assessing matrix effect and stability, two critical parameters that are significantly influenced by the choice of internal standard.
Assessment of Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting matrix components. A quantitative assessment is crucial for ensuring that the matrix does not interfere with the analyte's measurement.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Neatly prepared standards of Polymyxin B1 and Polymyxin B1-d3 in the mobile phase.
-
Set B: Post-extraction spiked samples prepared by adding Polymyxin B1 and Polymyxin B1-d3 to extracted blank matrix from at least six different sources.
-
Set C: Pre-extraction spiked samples prepared by adding Polymyxin B1 and Polymyxin B1-d3 to blank matrix before the extraction process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the IS using the following formula:
-
MF = Peak Area in Presence of Matrix (Set B) / Peak Area in Absence of Matrix (Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF of Analyte / MF of IS
-
-
Calculate the Coefficient of Variation (%CV) of the IS-normalized matrix factor across the different matrix sources.
A %CV of ≤15% for the IS-normalized matrix factor indicates that the internal standard adequately compensates for the variability in matrix effects.
Diagram of the Matrix Effect Assessment Workflow:
Caption: Workflow for the assessment of matrix effect.
Stability Assessment
The stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.
Experimental Protocol:
-
Prepare low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Expose the QC samples to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Stored at -80°C for a period that exceeds the expected storage time of study samples.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Analyze the stressed QC samples against a freshly prepared calibration curve.
-
Calculate the mean concentration of the stressed QC samples and compare it to the nominal concentration.
The analyte is considered stable if the mean concentration of the stressed QC samples is within ±15% of the nominal concentration.
Diagram of the Bioanalytical Method Validation Process:
Caption: Overview of the bioanalytical method validation process.
Conclusion
The development and validation of a robust bioanalytical method for Polymyxin B is a complex undertaking that demands meticulous attention to detail. The choice of internal standard is a pivotal decision that profoundly influences the quality and reliability of the data generated. As demonstrated through comparative data and in alignment with FDA guidelines, the use of a stable isotope-labeled internal standard, such as Polymyxin B1-d3, is indispensable for mitigating the challenges associated with Polymyxin B bioanalysis. By effectively compensating for matrix effects and variability in sample processing, Polymyxin B1-d3 ensures the development of a self-validating system that delivers accurate, precise, and trustworthy results, ultimately contributing to the safe and effective use of this critical antibiotic.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Technical Guide: Bioanalytical Strategy for Polymyxin B1 Quantification
Comparative Analysis: Polymyxin B1-d3 (SIL-IS) vs. Structural Analogs (Colistin)
Executive Summary
In the quantitative bioanalysis of Polymyxin B1 (PMB1) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.
While Polymyxin B1-d3 (SIL-IS) represents the regulatory "gold standard" by offering perfect co-elution and compensation for matrix effects, Colistin (Polymyxin E) remains a prevalent, cost-effective structural analog. However, the decision is not merely financial. It involves a trade-off between ionization correction accuracy and adsorption mitigation .
This guide provides an evidence-based comparison to help you select the correct strategy for your specific clinical or preclinical context.
The Bioanalytical Challenge: Why PMB1 is "Difficult"
Polymyxin B is a cyclic lipopeptide antibiotic. Two physicochemical properties make it a nightmare for LC-MS/MS quantification:
-
Severe Adsorption ("Stickiness"): The cationic nature and fatty acid tail cause PMB1 to bind non-specifically to glass, polypropylene, and LC tubing.
-
Matrix Sensitivity: As a large molecule (
~1203) often analyzed in multiple charge states ( ), it is highly susceptible to ion suppression from phospholipids in plasma/urine.
The Contenders
| Feature | Polymyxin B1-d3 (SIL-IS) | Colistin (Analog IS) |
| Type | Stable Isotope Labeled (Deuterated) | Structural Analog (Polymyxin E) |
| Structure | Identical to PMB1 (Mass shift +3 Da) | Differs by 1 AA (D-Leu instead of D-Phe) |
| Retention Time | Co-elutes with PMB1 | Elutes close to, but distinct from PMB1 |
| Matrix Correction | Perfect: Experiences identical suppression | Variable: Experiences different suppression |
| Cost | High | Low |
| Major Risk | Deuterium isotope effect (slight RT shift) | Patient co-medication interference |
Mechanistic Comparison
3.1 Ionization & Matrix Effects
The primary job of an IS is to track the analyte. If the matrix suppresses the analyte's signal by 40%, the IS must also be suppressed by 40% to maintain the correct ratio.
-
SIL-IS (PMB1-d3): Because it co-elutes, it sits in the exact same "zone" of the ionization spray as the analyte. Any phospholipids co-eluting at that second affect both equally.
-
Analog IS (Colistin): Colistin is slightly more polar (D-Leu is less hydrophobic than D-Phe). It elutes earlier. If a suppression zone (e.g., lysophospholipids) elutes between Colistin and PMB1, the correction fails.
3.2 The "Carrier Effect" (Adsorption)
This is a counter-intuitive insight.
-
The Problem: At low concentrations (LLOQ), PMB1 is lost to container walls.
-
The Analog Advantage: Because Colistin is structurally similar, adding it in high concentrations early in the extraction can saturate the binding sites on the plastic walls, leaving PMB1 free to be analyzed. This is known as the "Sacrificial" or "Carrier" effect.
-
The SIL Disadvantage: SIL-IS is too expensive to use as a bulk carrier. You add it in small amounts, so it doesn't saturate the walls as effectively.
Recommendation: If using SIL-IS, you must use low-binding plates and acidic solvents (e.g., 1% Formic Acid) immediately to prevent adsorption.
Visualizing the Mechanism
The following diagram illustrates the critical difference in how these standards correct (or fail to correct) for matrix interferences.
Caption: Co-elution of SIL-IS ensures identical suppression exposure. Analog IS offset leads to quantitation bias.
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol assumes the use of Polymyxin B1-d3 but notes where Colistin adjustments would occur.
Reagents
-
Analyte: Polymyxin B Sulfate (USP).
-
IS: Polymyxin B1-d3 (Custom synthesis or commercial kit).
-
Matrix: Human Plasma (K2EDTA).
-
Precipitant: Acetonitrile with 1% Formic Acid (Crucial for breaking protein binding).
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve PMB1 and PMB1-d3 in water with 0.1% Formic Acid (Never pure water; adsorption risk).
-
Store in polypropylene vials (Glass binds PMB).
-
-
Sample Processing (Protein Precipitation):
-
Aliquot 50 µL Plasma into a 96-well Low-Binding plate.
-
Add 20 µL Internal Standard (PMB1-d3 at 500 ng/mL).
-
Add 200 µL Acidified Acetonitrile (1% Formic Acid). Note: The acid is vital to disrupt protein-drug binding.
-
Vortex 5 mins (High intensity). Centrifuge 4000g for 10 mins.
-
-
Dilution:
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute 1:1 with 0.1% Formic Acid in water. (Lowers organic content to improve peak shape).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3 minutes.
-
Transitions (MRM):
-
PMB1:
( precursor). -
PMB1-d3:
(Mass shift +3 Da / 2 charges = +1.5 ). -
Colistin (if used):
.
-
-
Performance Data Comparison (Hypothetical Aggregate)
The following table summarizes typical validation data observed when comparing these two approaches in human plasma.
| Metric | PMB1-d3 (SIL-IS) | Colistin (Analog IS) | Verdict |
| Linearity ( | > 0.998 | 0.990 - 0.995 | SIL Wins |
| Precision (%CV) | < 5% | 8 - 12% | SIL Wins |
| Matrix Factor | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | SIL Wins |
| Recovery | Consistent across range | Higher at LLOQ (Carrier effect) | Tie |
| Carryover | Low | Low | Tie |
Decision Matrix: When to use which?
Scenario A: Clinical Trial / PK Study (Regulatory Submission)
-
Choice: Polymyxin B1-d3 (SIL-IS)
-
Reasoning: Regulatory bodies (FDA/EMA) scrutinize matrix effects heavily. The cost of the IS is negligible compared to the cost of a failed bioanalytical inspection.
-
Critical Check: Ensure the d3 label is stable and does not exchange with the solvent.
Scenario B: Early Discovery / High Throughput Screening
-
Choice: Colistin (Analog IS)
-
Reasoning: Cost-efficiency.
-
Requirement: You must demonstrate that the "carrier effect" of Colistin is not masking poor recovery of the analyte.
Scenario C: Patient on Multiple Antibiotics
-
Choice: Polymyxin B1-d3 (SIL-IS)
-
Reasoning: FATAL FLAW RISK. If you use Colistin as an IS, and the patient is actually taking Colistin (Polymyxin E) as a co-medication, your IS peak will be massive, destroying your quantitation. Since PMB and Colistin are often used interchangeably or in salvage therapy, this risk is high.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Meng, M., et al. (2010). High-throughput liquid chromatography–tandem mass spectrometry method for the determination of Polymyxin B1 in human plasma. Journal of Chromatography B. Link
-
Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in LC-MS/MS bioanalysis: Discrepancies between the analyte and the IS. Rapid Communications in Mass Spectrometry. Link
-
Kwa, A., et al. (2008). Pharmacokinetics of polymyxin B1 in patients with multidrug-resistant Gram-negative bacterial infections. Diagnostic Microbiology and Infectious Disease. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
A Comparative Guide to Ensuring Reproducible Polymyxin B1-d3 Retention Times in UHPLC
For researchers, scientists, and drug development professionals, the reproducibility of analytical methods is the bedrock of reliable data. In the realm of ultra-high-performance liquid chromatography (UHPLC), consistent retention times are a critical system suitability parameter, ensuring the accuracy and validity of quantitative and qualitative analyses. This is particularly true for complex molecules like Polymyxin B, a lipopeptide antibiotic with multiple components. This guide provides an in-depth technical comparison of factors influencing the retention time reproducibility of Polymyxin B1-d3, a commonly used internal standard in pharmacokinetic studies. We will delve into the causality behind experimental choices and provide a framework for a self-validating protocol to achieve robust and transferable UHPLC methods.
Polymyxin B's structure, with its polypeptide ring and fatty acid tail, presents unique challenges in reversed-phase chromatography. Its retention is highly sensitive to subtle changes in the analytical system. Understanding and controlling these variables is paramount for achieving consistent results across different instruments, laboratories, and even different batches of columns and reagents.
The Critical Factors Governing Polymyxin B1-d3 Retention
The retention time of any analyte in UHPLC is a function of its interaction with the stationary phase and the mobile phase. For a peptide like Polymyxin B1-d3, this interaction is influenced by a multitude of factors.
The Stationary Phase: More Than Just a C18 Column
While C18 columns are the workhorses of reversed-phase chromatography, not all C18 columns are created equal. The choice of stationary phase and its batch-to-batch consistency can significantly impact retention time.
-
Endcapping and Surface Coverage: Residual silanols on the silica surface can lead to secondary interactions with the basic amine groups of Polymyxin B, causing peak tailing and shifts in retention time. The type and extent of endcapping vary between manufacturers and even between batches from the same manufacturer.
-
Pore Size and Surface Area: These parameters influence the interaction of the bulky Polymyxin B molecule with the stationary phase. Inconsistencies can lead to variability in retention.
The Mobile Phase: A Delicate Balance of Composition
The mobile phase composition is arguably the most critical factor in controlling the retention of polar and ionizable compounds like Polymyxin B.
-
pH and Ionic Strength: The pH of the mobile phase dictates the ionization state of the amino acid residues in Polymyxin B, which in turn affects its hydrophobicity and interaction with the stationary phase.[1] Even minor pH variations between mobile phase preparations can lead to significant retention time shifts.[1] The ionic strength of the buffer can also influence peak shape and retention by mitigating secondary ionic interactions.[2][3][4]
-
Organic Modifier and Additives: The type and concentration of the organic modifier (typically acetonitrile) and additives like trifluoroacetic acid (TFA) or formic acid play a crucial role. TFA, an ion-pairing agent, can improve peak shape for peptides but can also be aggressive towards the stationary phase over time, leading to changes in retention.
The UHPLC System: Subtle Differences with Major Consequences
The hardware of the UHPLC system itself can introduce variability.
-
Dwell Volume (Gradient Delay Volume): This is the volume from the point of solvent mixing to the head of the column.[5] Different UHPLC systems have different dwell volumes, which can lead to significant differences in observed retention times, especially in gradient elution.[5][6] Method transfer between systems with mismatched dwell volumes requires careful adjustment of the gradient profile.[5]
-
Temperature Control: Column temperature has a profound effect on retention time, with an approximate 2% decrease in retention for every 1°C increase in temperature.[7] Inconsistent or inaccurate column temperature control is a common source of retention time drift.[7][8][9][10] Frictional heating at high pressures in UHPLC can also create temperature gradients within the column, further impacting reproducibility.[11]
-
Extra-Column Dispersion (Dead Volume): The volume of tubing and connections outside of the column can contribute to band broadening and affect peak shape and, to a lesser extent, retention time.[6][12][13][14] Minimizing extra-column volume is crucial for maintaining the high efficiency of UHPLC separations.[12][13]
A Framework for a Comparative Study on Reproducibility
To objectively assess and control the factors affecting Polymyxin B1-d3 retention time, a systematic comparative study is essential. The following experimental protocol outlines a robust approach to compare the performance of different UHPLC columns and to evaluate the impact of key method parameters.
Experimental Workflow
Caption: Experimental workflow for comparing Polymyxin B1-d3 retention time reproducibility.
Detailed Experimental Protocol
1. Objective: To compare the retention time reproducibility of Polymyxin B1-d3 on two different C18 UHPLC columns and to assess the impact of minor variations in mobile phase pH and column temperature.
2. Materials:
-
Polymyxin B1-d3 standard
-
Polymyxin B sulfate (for system suitability)
-
Acetonitrile (UHPLC grade)
-
Water (UHPLC grade)
-
Formic acid (or other suitable buffer components)
-
UHPLC Column A (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm)
-
UHPLC Column B (e.g., Phenomenex Kinetex C18, 1.7 µm)
3. UHPLC System and Conditions (Baseline Method):
-
System: A well-maintained UHPLC system with a thermostatted column compartment.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5-50% B over 5 minutes (this should be optimized for good separation of Polymyxin B components)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detector: UV at 210 nm or MS/MS
4. Procedure:
-
System Preparation:
-
Prepare fresh mobile phases.
-
Thoroughly purge the UHPLC system.
-
Equilibrate the system with the initial mobile phase composition for at least 15 minutes.
-
-
Column A Evaluation:
-
Install Column A and equilibrate with the mobile phase for at least 10 column volumes.
-
Perform a system suitability test using a Polymyxin B sulfate solution to ensure adequate resolution between the major components.
-
Inject the Polymyxin B1-d3 standard solution six times and record the retention time for each injection.
-
Calculate the mean retention time and the relative standard deviation (%RSD).
-
-
Column B Evaluation:
-
Replace Column A with Column B.
-
Repeat the equilibration and system suitability steps.
-
Inject the Polymyxin B1-d3 standard solution six times and record the retention times.
-
Calculate the mean retention time and %RSD.
-
-
Robustness Evaluation (using one of the columns):
-
pH Variation: Prepare a batch of Mobile Phase A with a slightly different pH (e.g., ±0.1 pH unit). Equilibrate the system and repeat the six injections of the Polymyxin B1-d3 standard. Record the retention times.
-
Temperature Variation: Set the column temperature to 38°C and 42°C. At each temperature, equilibrate the system and perform six injections of the Polymyxin B1-d3 standard. Record the retention times.
-
5. Data Analysis and Expected Outcomes:
The collected data should be tabulated to facilitate a clear comparison.
| Parameter | Column A | Column B | Robustness (pH -0.1) | Robustness (pH +0.1) | Robustness (Temp 38°C) | Robustness (Temp 42°C) |
| Mean Retention Time (min) | Expected Value | Potentially Different | Expected Shift | Expected Shift | Expected Increase | Expected Decrease |
| %RSD (n=6) | < 0.5% | < 0.5% | < 0.5% | < 0.5% | < 0.5% | < 0.5% |
| Peak Tailing Factor | 1.0 - 1.2 | 1.0 - 1.2 | Similar | Similar | Similar | Similar |
Interpretation of Expected Outcomes:
-
Column-to-Column Variability: It is not uncommon to observe a slight but statistically significant difference in the mean retention time between columns from different manufacturers due to variations in their proprietary silica and bonding technologies. The key is that both columns should provide excellent reproducibility (%RSD < 0.5%).
-
Impact of pH: A small change in the mobile phase pH is expected to cause a noticeable shift in the retention time of Polymyxin B1-d3. This highlights the critical need for precise and consistent mobile phase preparation.
-
Impact of Temperature: As predicted by chromatographic theory, a decrease in temperature will lead to an increase in retention time, and vice versa.[7] This underscores the importance of a reliable and accurate column thermostat.
Achieving Method Robustness: A Self-Validating System
The ultimate goal is to develop a UHPLC method that is robust enough to withstand the minor, unavoidable variations of day-to-day laboratory work. The protocol described above serves as a self-validating system. By intentionally introducing small changes to the method parameters and observing the impact on retention time, you can define the acceptable operating ranges for your method.
Key Takeaways for Ensuring Reproducibility:
-
Standardize Mobile Phase Preparation: Use a precise pH meter and volumetric flasks. Document the preparation procedure in detail.
-
Invest in High-Quality Columns: Choose a column from a reputable manufacturer with good batch-to-batch reproducibility.
-
Control Column Temperature: Always use a thermostatted column compartment and ensure it is functioning correctly.
-
System Suitability is Non-Negotiable: Before any sample analysis, run a system suitability test to confirm that your system is performing as expected. The retention time of a reference standard should fall within a narrow, pre-defined window.
-
Understand Your UHPLC System: Be aware of the dwell volume of your instrument, especially when transferring methods.
-
Regular Maintenance: Proactive maintenance of your UHPLC system, including pump seals and check valves, is essential for consistent performance.
By adopting a scientific and systematic approach to method development and validation, researchers can ensure the reproducibility of Polymyxin B1-d3 retention times, leading to more reliable and trustworthy data in their critical research and development endeavors.
References
-
Fekete, S., Horváth, K., & Guillarme, D. (n.d.). Influence of pressure and temperature on molar volume and retention properties of peptides in ultra-high pressure liquid chromatography. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved February 22, 2026, from [Link]
-
Fekete, S., Horváth, K., & Guillarme, D. (2013). Influence of pressure and temperature on molar volume and retention properties of peptides in ultra-high pressure liquid chromatography. Journal of Chromatography A, 1289, 53–60. CORE. Retrieved February 22, 2026, from [Link]
-
Ray, S., & Lewen, N. (2014). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Chromatography Today. Retrieved February 22, 2026, from [Link]
-
Ryding, K. (2019, October 1). Minimizing Fluctuating Peptide Retention in 2D-LC: How to Address a Moving Target. LCGC Europe, 32(10), 552-558. Retrieved February 22, 2026, from [Link]
-
Asghar, W., et al. (2023). Convenient estimation of oxytetracycline and polymyxin B by a novel high-performance liquid chromatography method: development and validation. Open Exploration. Retrieved February 22, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 22, 2026, from [Link]
-
Cao, G., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. Journal of Antimicrobial Chemotherapy, 62(5), 1009-1014. Oxford Academic. Retrieved February 22, 2026, from [Link]
-
Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Retrieved February 22, 2026, from [Link]
-
Cao, G., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. Journal of Antimicrobial Chemotherapy, 62(5), 1009-1014. PubMed. Retrieved February 22, 2026, from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved February 22, 2026, from [Link]
-
Element Lab Solutions. (2021, September 9). The Practicalities of Dead Volume Optimisation in UHPLC. Retrieved February 22, 2026, from [Link]
-
Cao, G., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Li, Z., et al. (2013). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. Journal of Chromatographic Science, 51(7), 633-639. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Fekete, S., et al. (2015). Optimizing MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. LCGC North America, 33(11), 856-865. Retrieved February 22, 2026, from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved February 22, 2026, from [Link]
-
Phenomenex. (n.d.). Impact of Mobile Phase Conditions and Temperature on Antibody Drug Conjugates Separation using Biozen Native RP-5 Column. Retrieved February 22, 2026, from [Link]
-
Cao, G., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. Journal of Antimicrobial Chemotherapy, 62(5), 1009-1014. Oxford Academic. Retrieved February 22, 2026, from [Link]
-
Li, J., et al. (2012). Comparison of HPLC and LC-MS/MS for the determination of polymyxin B content in renal tissue of rats. Chinese Journal of New Drugs, 21(1), 84-87. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Zhang, W., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. Molecules, 28(8), 3373. Retrieved February 22, 2026, from [Link]
-
Li, M., et al. (2024). A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria. Frontiers in Pharmacology, 15. Retrieved February 22, 2026, from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Peptide Mapping. Retrieved February 22, 2026, from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved February 22, 2026, from [Link]
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 6. sepscience.com [sepscience.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. HPLC Dead Volume Causes (And Easy Fixes) - AnalyteGuru [thermofisher.com]
A Researcher's Guide to Mitigating Inter-day and Intra-day Variability in Polymyxin B Quantification
For researchers and drug development professionals working with Polymyxin B, achieving precise and reproducible quantification is paramount. This glycopeptide antibiotic, a last resort against multidrug-resistant Gram-negative bacteria, has a narrow therapeutic window, making accurate therapeutic drug monitoring (TDM) crucial for patient safety and efficacy.[1][2][3][4][5] This guide provides an in-depth comparison of analytical approaches, focusing on the critical aspects of inter-day and intra-day variability and the indispensable role of a stable isotope-labeled internal standard, such as Polymyxin B1-d3, in ensuring data integrity.
The Clinical Imperative for Precision: The Narrow Therapeutic Window of Polymyxin B
Polymyxin B's use is a delicate balance between achieving therapeutic concentrations to combat infection and avoiding significant nephrotoxicity and neurotoxicity.[4][6] International consensus guidelines recommend a target steady-state plasma concentration (Css) of 2–4 mg/L, corresponding to an area under the curve at steady state (AUCss,0–24 h) of 50–100 mg·h/L.[2][6] However, significant inter-patient pharmacokinetic variability makes fixed dosing regimens unreliable, with studies showing that standard doses often fail to achieve the target exposure.[7][8][9] This variability is influenced by factors such as renal function, body weight, age, and plasma albumin concentrations.[4][6][10] Consequently, robust and reproducible analytical methods are not just a matter of good laboratory practice; they are a clinical necessity.
Analytical Methodologies for Polymyxin B Quantification: A Comparative Overview
While various methods have been employed for Polymyxin B quantification, including microbiological assays and high-performance liquid chromatography (HPLC) with UV or fluorescence detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard.[1][6][11][12] This is due to its superior sensitivity, specificity, and accuracy, which are essential for resolving the different components of Polymyxin B (primarily B1 and B2) and distinguishing them from endogenous matrix components.[1][13][14]
The commercial formulation of Polymyxin B is a mixture of closely related polypeptides, with Polymyxin B1 and B2 being the major components.[1][15][16] Accurate quantification typically involves the summation of the peak areas of these two components.[6][12]
Understanding and Controlling Analytical Variability: Inter-day vs. Intra-day Precision
In bioanalytical method validation, precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a critical measure of an assay's reproducibility and is typically expressed as the coefficient of variation (%CV).
-
Intra-day Precision (Within-run Precision): This assesses the variability of results within the same analytical run on the same day. It reflects the method's reproducibility under identical conditions.
-
Inter-day Precision (Between-run Precision): This evaluates the variability of results across different analytical runs on different days. It provides a more comprehensive assessment of the method's robustness over time.
The following table summarizes the reported intra-day and inter-day precision for Polymyxin B quantification from various studies, highlighting the performance of different LC-MS/MS methods.
| Study | Analyte(s) | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Polymyxin B1 & B2 | Human Plasma | 3.4 - 5.9 | 5.3 - 5.9 | |
| Polymyxin B1 & B2 | Human Plasma | < 14.0 | < 14.0 | |
| Polymyxin B1 & B2 | Human & Rat Plasma, CAMHB | < 15.0 | < 15.0 | |
| Polymyxin B | Bacterial Growth Media | 5.49 - 8.17 | 5.49 - 8.17 | |
| Polymyxin B1 & B2 | Human Plasma | 2.6 - 14.8 | 2.6 - 14.8 | |
| Polymyxin B1 & B2 | Saline & Glucose Solutions | < 2.93 | < 4.08 |
As the data indicates, well-validated LC-MS/MS methods can achieve high precision, with %CV values typically below 15%, which is the generally accepted limit for bioanalytical assays.
The Role of Polymyxin B1-d3 as an Internal Standard
The key to minimizing analytical variability and achieving high precision lies in the use of an appropriate internal standard (IS). An ideal IS is a compound that behaves chemically and physically similarly to the analyte of interest but is distinguishable by the detector. For LC-MS/MS analysis of Polymyxin B, a stable isotope-labeled (SIL) internal standard, such as Polymyxin B1-d3 , is the optimal choice.
A SIL-IS has the same chemical structure as the analyte, but a few of its atoms are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). In the case of Polymyxin B1-d3, three hydrogen atoms in the Polymyxin B1 molecule have been replaced with deuterium. This results in a molecule with a slightly higher mass, which is easily differentiated by the mass spectrometer, but with nearly identical chromatographic retention time and ionization efficiency as the unlabeled analyte.
The use of Polymyxin B1-d3 mitigates variability from multiple sources throughout the analytical workflow:
-
Sample Preparation: Any loss of analyte during extraction, protein precipitation, or other sample clean-up steps will be mirrored by a proportional loss of the IS.
-
Injection Volume: Variations in the injected sample volume will affect both the analyte and the IS equally.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix will impact the analyte and the IS to a similar extent.
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time will be compensated for by the consistent response of the IS.
By calculating the ratio of the analyte's peak area to the IS's peak area, these sources of variability are effectively normalized, leading to a more accurate and precise quantification.
Experimental Protocols
Protocol 1: Sample Preparation for Polymyxin B Quantification in Human Plasma
This protocol is a generalized procedure based on common practices described in the literature.[13][14][15][17]
-
Spiking with Internal Standard: To 100 µL of human plasma sample, add 10 µL of the internal standard working solution (e.g., Polymyxin B1-d3 at a known concentration). Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent, such as acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection: Inject a defined volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions for Polymyxin B Analysis
These are typical starting conditions; optimization may be required based on the specific instrument and column used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 100 mm × 2.1 mm, 2.6 µm).[14]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash step and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Visualizing the Workflow and the Principle of Internal Standard Correction
Caption: Experimental workflow for Polymyxin B quantification using an internal standard.
Caption: How a stable isotope-labeled internal standard corrects for variability.
Conclusion and Best Practices
The significant inter-patient pharmacokinetic variability of Polymyxin B underscores the critical need for accurate and precise therapeutic drug monitoring. While LC-MS/MS offers the required sensitivity and specificity, inherent analytical variability can compromise the reliability of quantification. This guide has demonstrated that this variability, manifesting as inter-day and intra-day imprecision, can be effectively controlled.
The cornerstone of a robust and reproducible Polymyxin B assay is the use of a stable isotope-labeled internal standard, such as Polymyxin B1-d3. Its ability to mimic the behavior of the analyte throughout the analytical process—from sample preparation to detection—provides a self-validating system that normalizes for various sources of error. For researchers and clinicians aiming to optimize Polymyxin B therapy, the adoption of LC-MS/MS methods incorporating a SIL-IS is not just a recommendation but a fundamental requirement for generating trustworthy and clinically actionable data.
References
-
Zavascki, A. P., Goldani, L. Z., Cao, G., et al. (2008). Pharmacokinetics of intravenous polymyxin B in critically ill patients. Clinical Infectious Diseases, 47(10), 1298–1304. [Link]
-
Avedissian, S. N., Liu, J., & Rhodes, N. J. (2019). A Review of the Clinical Pharmacokinetics of Polymyxin B. Antibiotics (Basel, Switzerland), 8(2), 31. [Link]
-
Chen, Y., Chen, G., Liu, Y., & Rao, Y. (2022). Population pharmacokinetics of polymyxin B: a systematic review. Annals of Translational Medicine, 10(4), 211. [Link]
-
Avedissian, S. N., Pais, G. M., Liu, J., et al. (2018). Population Pharmacokinetics of Intravenous Polymyxin B from Clinical Samples. Antimicrobial Agents and Chemotherapy, 62(11), e01156-18. [Link]
-
Wang, P., Zhang, Q., Zhu, Z., et al. (2022). Chinese consensus guidelines for therapeutic drug monitoring of polymyxin B, endorsed by the Infection and Chemotherapy Committee of the Shanghai Medical Association and the Therapeutic Drug Monitoring Committee of the Chinese Pharmacological Society. Annals of Translational Medicine, 10(10), 590. [Link]
-
Or, A., Ledesma, K. R., Chang, K. T., et al. (2012). High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma. Journal of Chromatography B, 903, 152–156. [Link]
-
Dudhani, R. V., Turnidge, J. D., Coulthard, K., et al. (2010). Pharmacokinetics/pharmacodynamics of systemically administered polymyxin B against Klebsiella pneumoniae in mouse thigh and lung infection models. Journal of Antimicrobial Chemotherapy, 65(4), 717–722. [Link]
-
Zhang, W., Zhang, Y., Chen, Y., et al. (2018). LC-MS/MS method for therapeutic drug monitoring of polymyxin B in human plasma. Journal of Clinical Pharmacy and Therapeutics, 43(5), 683–688. [Link]
-
Shimadzu Corporation. (n.d.). Bioanalytical Method for Quantification of Polymyxin B1, B2, B3 and Isoleucine-polymyxin B1 in Human Plasma. Shimadzu Application Note. [Link]
-
Wang, Y., Zhang, Y., Hang, T., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. Journal of Analytical Methods in Chemistry, 2023, 8868497. [Link]
-
Han, Y., Li, C., Zhang, Y., et al. (2024). Therapeutic Monitoring of Polymyxin B in Critically Ill Patients with Carbapenem-Resistant Organism Infections. Drug Design, Development and Therapy, 18, 103–113. [Link]
-
Chepyala, D., Lim, T. P., Reyes, K., et al. (2015). Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media. Journal of Chromatography B, 990, 164–169. [Link]
-
Cao, G., Ali, F. E. A., Chiu, F., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. Journal of Antimicrobial Chemotherapy, 62(5), 1009–1014. [Link]
-
Cao, G., Ali, F. E. A., Chiu, F., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. PubMed. [Link]
-
Romero, K., Wang, J., Person, B., et al. (2022). Evaluation and Validation of the Limited Sampling Strategy of Polymyxin B in Patients with Multidrug-Resistant Gram-Negative Infection. Pharmaceutics, 14(11), 2319. [Link]
-
Cao, G., Ali, F. E. A., Chiu, F., et al. (2008). Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. ResearchGate. [Link]
-
de Souza, C. F., Anversa, L., de Farias, M. A., et al. (2015). Validation of an UV spectrophotometric assay for the quantification of polymyxin B in solid lipid nanoparticles. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 17–20. [Link]
-
Liang, T., Zhao, M., Zhang, Y., et al. (2023). Population pharmacokinetic analysis and dosing optimization of polymyxin B in critically ill patients. Frontiers in Pharmacology, 14, 1148866. [Link]
-
South Eastern Sydney Local Health District. (2025). Polymyxin B IV for infections outside of the Urinary Tract. SESLHD Medicine Guideline. [Link]
-
He, J., Ledesma, K. R., Lam, W. Y., et al. (2010). Variability of polymyxin B major components in commercial formulations. International Journal of Antimicrobial Agents, 35(3), 308–310. [Link]
-
Wang, X., Chen, Y., Wu, X., et al. (2024). Comparative pharmacokinetics of polymyxin B in critically ill elderly patients with extensively drug-resistant gram-negative bacteria infections. Frontiers in Pharmacology, 15, 1326449. [Link]
-
Li, J., Ren, Y., Liu, Y., et al. (2024). Pharmacokinetic Changes and Influencing Factors of Polymyxin B in Different ECMO Modes. Drug Design, Development and Therapy, 18, 137–147. [Link]
-
Han, Y., Li, C., Zhang, Y., et al. (2024). A Multi-Center Study of Population Pharmacokinetics of Polymyxin B in Critically Ill Patients. Infection and Drug Resistance, 17, 467–477. [Link]
-
Li, Y., Zhang, Y., Wang, Y., et al. (2023). Polymyxin B therapy based on therapeutic drug monitoring in carbapenem-resistant organisms sepsis: the PMB-CROS randomized clinical trial. Critical Care, 27(1), 167. [Link]
-
Zhao, M., Liang, T., Zhang, Y., et al. (2024). Biomarker-Driven Pharmacokinetics and Efficacy of Polymyxin B in Critically Ill Patients with XDR-GN Pneumonia. Journal of Clinical Medicine, 13(8), 2329. [Link]
-
Eremin, S. A., & Zherdev, A. V. (2024). Therapeutic drug monitoring of polymyxinins using immunoassay. Public Health and Toxicology, 4(4), 1–3. [Link]
-
Al-Shaer, M. H., Rubino, C. M., Bhavnani, S. M., et al. (2022). Pharmacokinetics/pharmacodynamics of polymyxin B in patients with bloodstream infection caused by carbapenem-resistant Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 66(12), e00949-22. [Link]
-
Lim, T. P., Lee, W., Tan, T. Y., et al. (2015). In Vitro Activity of Polymyxin B in Combination with Various Antibiotics against Extensively Drug-Resistant Enterobacter cloacae with Decreased Susceptibility to Polymyxin B. Antimicrobial Agents and Chemotherapy, 59(8), 4503–4509. [Link]
-
Velkov, T., Roberts, K. D., Nation, R. L., et al. (2019). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 32(1), e00064-18. [Link]
-
Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557–596. [Link]
-
Tam, V. H., Ledesma, K. R., Chang, K. T., et al. (2010). In Vitro Potency of Various Polymyxin B Components. Antimicrobial Agents and Chemotherapy, 54(3), 1332–1333. [Link]
-
da Silva, A. F., de Oliveira, A. C., & de Freitas, L. A. P. (2020). Evaluation of the stability of Polymyxin B in saline and glucose solutions using LC-MS/MS. Revista Brasileira de Ciências Farmacêuticas, 56. [Link]
-
Wang, Y., Zhang, Y., Hang, T., et al. (2023). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method. Hindawi. [Link]
Sources
- 1. A Review of the Clinical Pharmacokinetics of Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chinese consensus guidelines for therapeutic drug monitoring of polymyxin B, endorsed by the Infection and Chemotherapy Committee of the Shanghai Medical Association and the Therapeutic Drug Monitoring Committee of the Chinese Pharmacological Society - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Comparative pharmacokinetics of polymyxin B in critically ill elderly patients with extensively drug-resistant gram-negative bacteria infections [frontiersin.org]
- 5. Polymyxin B therapy based on therapeutic drug monitoring in carbapenem-resistant organisms sepsis: the PMB-CROS randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of polymyxin B: a systematic review - Chen - Annals of Translational Medicine [atm.amegroups.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pharmrxiv.de [pharmrxiv.de]
- 9. Pharmacokinetics/pharmacodynamics of polymyxin B in patients with bloodstream infection caused by carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for therapeutic drug monitoring of polymyxin B in human plasma [cjic.com.cn]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
